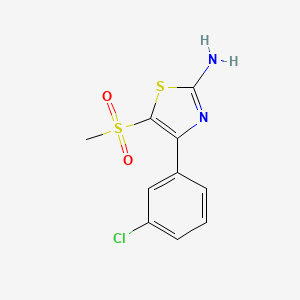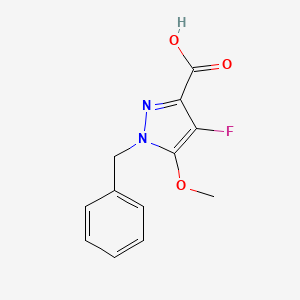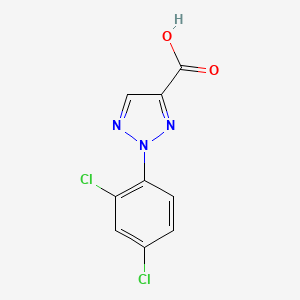
tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: is a chemical compound that belongs to the class of pyrrole derivatives. It is characterized by the presence of an iodine atom at the 4th position, a carbonyl group at the 2nd position, and a tert-butyl ester group at the 1st position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the iodination of a pyrrole derivative followed by esterification. One common method involves the reaction of 4-iodopyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed:
Substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of hydroxylated pyrrole derivatives.
Oxidation: Formation of oxidized pyrrole derivatives with additional functional groups.
科学的研究の応用
Chemistry: tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of pyrrole derivatives with biological macromolecules. It can be used in the design of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
作用機序
The mechanism of action of tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl ester group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.
類似化合物との比較
- tert-Butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Comparison: tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and functionalization potential. Compared to its analogs, this compound offers enhanced versatility in synthetic applications and the ability to undergo specific substitution reactions. The iodine atom also contributes to its potential use in radiolabeling and imaging studies.
特性
分子式 |
C9H12INO3 |
|---|---|
分子量 |
309.10 g/mol |
IUPAC名 |
tert-butyl 3-iodo-5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C9H12INO3/c1-9(2,3)14-8(13)11-5-6(10)4-7(11)12/h4H,5H2,1-3H3 |
InChIキー |
FOVBLNSSZNSVEX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(=CC1=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)

![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)


![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)

![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)

